2-Methylhept-2-enal

Description

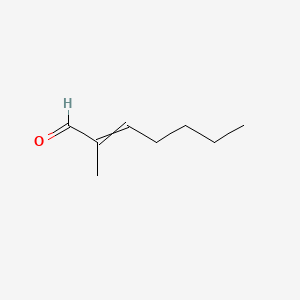

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylhept-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-8(2)7-9/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNVJMUTQIKSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=C(C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952858 | |

| Record name | 2-Methylhept-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30567-26-1 | |

| Record name | 2-Methylhept-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Mechanistic Organic Chemistry

Established Laboratory Synthesis Methodologies

Traditional laboratory methods for synthesizing 2-Methylhept-2-enal and related enals primarily rely on robust and well-understood reactions, such as condensation and oxidation, which allow for the efficient construction of the target molecule from simpler precursors.

Condensation Reactions and Subsequent Hydrolysis

Aldol-type condensation reactions are a classic and highly effective method for forming the carbon-carbon bond and generating the α,β-unsaturated system characteristic of this compound. This approach typically involves the reaction of two carbonyl compounds, one of which can form an enolate.

A documented method for preparing this compound involves the condensation of an enol ether, such as 1-ethoxyprop-1-ene, with a suitable aldehyde, followed by acidic hydrolysis. researchgate.net In this sequence, the enol ether acts as the enolate equivalent. The reaction with an aldehyde like pentanal, catalyzed by a Lewis acid, forms an intermediate alkoxy aldol-type adduct. Subsequent treatment with acid eliminates ethanol (B145695) and hydrolyzes the resulting vinyl ether to furnish the final α,β-unsaturated aldehyde.

Alternatively, a crossed-aldol condensation between propanal and pentanal can be envisioned. vulcanchem.combyjus.com In a base-catalyzed process, the hydroxide (B78521) ion abstracts an α-hydrogen from propanal to form a resonance-stabilized enolate. byjus.commagritek.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentanal. The resulting β-hydroxy aldehyde, 3-hydroxy-2-methylheptanal, is typically not isolated but undergoes spontaneous or acid/base-catalyzed dehydration under the reaction conditions to yield the more thermodynamically stable conjugated system of this compound. vulcanchem.commagritek.com Controlling the reaction to favor the desired crossed-product over self-condensation products is a key challenge in this approach. byjus.com

Table 1: Condensation-Based Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate | Product | Reference |

|---|

Catalytic Routes and Functional Group Interconversions

Functional group interconversions provide alternative pathways to this compound, often starting from molecules that already possess the required carbon skeleton. These methods are frequently employed in industrial settings due to their efficiency and scalability.

One prominent catalytic route is the oxidation of the corresponding allylic alcohol, 2-methylhept-2-enol. vulcanchem.com This transformation can be achieved using a variety of oxidizing agents. A common laboratory-scale reagent for this purpose is Pyridinium Chlorochromate (PCC), which selectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidizing the aldehyde to a carboxylic acid. vulcanchem.com

For industrial-scale production, catalytic dehydrogenation of 2-methylheptanol is a likely method. vulcanchem.com This process involves passing the alcohol vapor over a heated metal catalyst (e.g., copper or silver), which facilitates the removal of hydrogen gas (H₂) to form the aldehyde. Another industrial approach is the hydroformylation of 1-pentene (B89616) derivatives, which introduces a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond, followed by further steps to achieve the final structure. vulcanchem.com

Furthermore, catalytic oxidation processes using more environmentally benign oxidants are of significant interest. For instance, selenium dioxide (SeO₂) can be used in catalytic amounts to oxidize related compounds. The Baeyer-Villiger oxidation of citral, an isomeric dialkenal, using SeO₂ as a catalyst with hydrogen peroxide as the oxidant, proceeds via a formate (B1220265) intermediate which is then hydrolyzed. google.comgoogle.com This highlights the potential for catalytic oxidation strategies in the synthesis of unsaturated aldehydes.

Advanced Reaction Mechanisms and Pathways

Modern organic synthesis seeks to develop more efficient and selective reactions. Advanced mechanistic pathways, including those initiated by electron transfer or mediated by transition metals, offer powerful alternatives for constructing complex molecules like this compound.

Electron Transfer Initiated Transformations

Electron transfer (ET) processes can generate highly reactive intermediates, enabling transformations that are not feasible through conventional ionic pathways. The oxidation of enol ethers, potential precursors to aldehydes, via single electron transfer (SET) is a prime example. pitt.edu This oxidation can be initiated either photochemically with a sensitizer (B1316253) or electrochemically at an anode. pitt.edu

The process generates a radical cation from the enol ether, effectively reversing its normal polarity (umpolung). This electrophilic radical cation is susceptible to attack by various nucleophiles. pitt.edu For the synthesis of an aldehyde, the enol ether radical cation can react with oxygen to form a dioxetane intermediate, which then cleaves to yield a carbonyl compound. pitt.edu These electrochemical methods are advantageous due to their mild, neutral reaction conditions and high chemoselectivity, using electrons as a traceless reagent. pitt.eduthieme-connect.com

Transition Metal-Catalyzed Transformations

Transition metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cascade reactions are particularly powerful. For example, a palladium-catalyzed oxidative carbonylation/carbocyclization/alkoxylation cascade has been used to synthesize complex molecules from enallene precursors. acs.orgacs.orgresearchgate.net This type of methodology, while applied to more intricate targets, demonstrates the capacity of palladium(II) catalysis to orchestrate multiple bond-forming events in a single pot, starting from simple, unsaturated systems. acs.orgacs.org

Iridium-based catalysts have also shown great utility. A one-pot protocol combining hydrogen transfer-initiated dehydration (HTID) of a diol with a self-aldol condensation (SAC) has been developed for the synthesis of 2-methyl-pent-2-enal, a lower homologue of this compound. mdpi.com This "hydrogen borrowing" methodology, catalyzed by an [Cp*IrCl₂(NHC)] complex, demonstrates the conversion of a simple diol into a value-added enal. mdpi.com Similarly, Iridium(I) catalysts are effective in promoting olefin isomerization, which can be coupled with other reactions, such as the Claisen rearrangement, to construct complex carbon frameworks with high stereocontrol. pitt.edu

Table 2: Examples of Advanced Transition Metal-Catalyzed Transformations

| Catalyst Type | Reaction | Key Feature | Application Context | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate | Oxidative Carbonylative Cascade | Forms multiple C-C and C-O bonds in one pot | Synthesis of complex cyclopentenones from enallenes | acs.orgacs.orgresearchgate.net |

| Iridium(III)-NHC Complex | Hydrogen Transfer-Initiated Dehydration / Aldol (B89426) Condensation | "Hydrogen Borrowing" from a simple diol to form an enal | Synthesis of 2-methyl-pent-2-enal from 1,3-propanediol | mdpi.com |

| Iridium(I)-Phosphine Complex | Olefin Isomerization / Claisen Rearrangement | Enables highly stereoselective researchgate.netresearchgate.net sigmatropic rearrangements | Asymmetric synthesis of 2,3-disubstituted 4-pentenal (B109682) derivatives | pitt.edu |

Stereochemical Control and Diastereoselectivity in Synthesis

While this compound itself is achiral, the principles of stereochemical control are paramount in modern synthesis, particularly for creating structurally related natural products or chiral building blocks where biological activity is dependent on a specific stereoisomer.

Chemoenzymatic methods offer an excellent route to enantioenriched compounds. The synthesis of (S)-5-methylhept-2-en-4-one, a key hazelnut flavor compound and a structural analog of this compound, has been achieved with high enantiomeric excess (ee) using a lipase (B570770) (Novozym 435) for a key resolution step. mdpi.comresearchgate.net This four-step, scalable, aldol-based sequence highlights the power of combining traditional reactions with enzymatic catalysis to achieve high stereoselectivity. mdpi.com

Organocatalysis provides another powerful tool for asymmetric synthesis. Enamine-activated organocatalytic 1,6-conjugate additions have been shown to produce products with exceptional enantioselectivity (uniformly 99% ee). maynoothuniversity.ie This strategy relies on the transient formation of a chiral enamine between a chiral secondary amine catalyst and a carbonyl compound, which then directs the stereochemical outcome of the subsequent bond-forming step.

Furthermore, transition metal-catalyzed reactions can be rendered stereoselective through the use of chiral ligands. The iridium-catalyzed olefin isomerization-Claisen rearrangement sequence mentioned previously can provide products with excellent relative and absolute stereocontrol when chiral ligands are employed. pitt.edu These advanced methods demonstrate that by choosing the appropriate catalyst—be it an enzyme, a small organic molecule, or a transition metal complex—chemists can precisely control the three-dimensional architecture of molecules.

Natural Occurrence, Biosynthesis, and Biogenic Origins

Distribution as a Volatile Organic Compound (VOC) in Natural Systems

2-Methylhept-2-enal has been identified as a volatile component in a range of biological systems, from microbes to plants and food products. Its presence is often part of a complex mixture of VOCs that define the characteristic scent of the source.

Microbial processes also give rise to this compound. It has been identified as a microbial natural product, suggesting its synthesis by various microorganisms. naturalproducts.net For instance, it is listed as a compound found in spirulina, a type of cyanobacterium, where it is part of a complex mixture of aldehydes, ketones, and alcohols that can influence the sensory qualities of spirulina-based food supplements. nih.gov The volatilome of livestock protein alternatives, including those derived from insects, has also been shown to contain this compound. semanticscholar.org

Table 1: Documented Natural Occurrences of this compound

| Category | Specific Source |

|---|---|

| Plants | Zanthoxylum simulans naturalproducts.net |

| Microbes | General microbial natural product naturalproducts.net, Spirulina (cyanobacterium) nih.gov |

| Food | Minced meat cutlets tandfonline.com, Livestock protein alternatives (insect-based) semanticscholar.org |

Elucidation of Biosynthetic Pathways

The formation of this compound in nature involves several biosynthetic routes, both enzymatic and non-enzymatic, originating from microbial and plant metabolic processes.

In microorganisms, this compound is considered a secondary metabolite. nih.gov The synthesis of such VOCs in microbes like cyanobacteria often involves various biosynthetic pathways, which can include enzymatic actions or degradation reactions. nih.gov While the specific enzymatic steps leading to this compound in many microbes are not fully elucidated, it is understood to be part of the broader microbial volatilome, which encompasses a wide array of compounds including aldehydes, ketones, and alcohols. nih.govfrontiersin.org The presence of this compound in the volatilome of insect-based protein alternatives further points to microbial activity during processing or as part of the insects' natural microbiome. semanticscholar.org

In plants, the biosynthesis of aldehydes like this compound is often linked to the metabolism of fatty acids. These pathways are responsible for the production of Green Leaf Volatiles (GLVs), which are typically C6 compounds released upon tissue damage. While this compound is a C8 compound, its formation can be analogous to that of well-known GLVs like (E)-hex-2-enal. uliege.beuliege.be The biosynthesis of these aldehydes is a key part of plant defense and communication, with compounds being released in response to herbivory or mechanical stress. uliege.be For example, (E)-hex-2-enal has been identified as a VOC emitted by banana plants and barley roots. uliege.beuliege.be

The formation of aldehydes in biological systems can occur through both enzymatic and non-enzymatic pathways. Enzymatically, the synthesis of aroma esters, which share precursors with aldehydes, is known to be catalyzed by enzymes such as alcohol acyltransferase (AAT). scielo.brscielo.br While not directly producing this compound, this highlights the role of enzymes in generating volatile compounds from fatty acid and amino acid precursors.

Non-enzymatic formation, particularly through lipid peroxidation, is another significant source of aldehydes. In food products like meat, the oxidation of fatty acids such as linoleic and oleic acid leads to the formation of a variety of aldehydes. tandfonline.com For example, hexanal (B45976) is a well-known product of linoleic acid oxidation. tandfonline.com While the specific precursors for this compound are not always detailed, its formation in meat products is consistent with the degradation of lipids. tandfonline.com

In synthetic chemistry, this compound can be prepared through methods like the condensation of 1-ethoxyprop-1-ene with a suitable aldehyde followed by acidic hydrolysis, a process that mimics aspects of natural biosynthetic pathways. researchgate.net

Ecological and Biological Roles Excluding Human and Safety Aspects

Interspecies Chemical Communication

2-Methylhept-2-enal is a volatile organic compound (VOC) that facilitates communication between different organisms, acting as a crucial messenger in various ecological contexts.

Plant-Plant Signaling and Induced Defense Responses

Volatile organic compounds are pivotal in plant-to-plant communication, allowing for the transmission of information regarding environmental stressors such as herbivory. uliege.be When a plant is damaged, it can release a blend of VOCs, including compounds structurally related to this compound, such as (E)-hex-2-enal. uliege.be These airborne signals can be perceived by neighboring plants, triggering them to activate their own defense mechanisms in anticipation of a potential threat. uliege.beusp.br This phenomenon, known as induced defense, can involve the production of defensive proteins and other secondary metabolites that make the plant less palatable or more resistant to pests. usp.brfrontiersin.org For instance, exposure to green leaf volatiles (GLVs), a class of compounds that includes this compound relatives, can induce the transcription of defense-related genes in plants like Arabidopsis thaliana and maize. frontiersin.org This pre-emptive activation of defenses can enhance the plant's resistance to subsequent herbivore attacks or pathogen infections. frontiersin.org

Plant-Microbe Interactions and Rhizospheric Volatiles

The communication between plants and microbes in the rhizosphere, the soil region directly influenced by root secretions, is complex and vital for plant health. appliedmicrobiology.orgtaylorfrancis.com Root-emitted VOCs, including aldehydes like this compound, play a role in shaping the microbial community in the soil. nih.govfrontiersin.org These volatile compounds can either attract beneficial microbes or repel pathogenic ones. nih.govfrontiersin.org For example, certain volatiles released by barley roots have been shown to attract specific soil organisms. uliege.be The composition of these rhizospheric volatiles can be influenced by various factors, including the plant species, its developmental stage, and the presence of soil microorganisms. uliege.be Research has shown that a significant number of volatiles produced by plant roots are also produced by soil microbes, suggesting a shared chemical language in the subterranean environment. nih.govfrontiersin.org

Insect Chemical Ecology: Semiochemicals and Behavioral Mediation

In the realm of insect chemical ecology, this compound and related compounds function as semiochemicals—chemicals that convey a signal from one organism to another, modifying the recipient's behavior. researchgate.netplantprotection.pl These can be classified as pheromones, which mediate intraspecific interactions, or allelochemicals, which mediate interspecific interactions. scielo.brepdf.pub For instance, certain aldehydes are components of the defensive secretions of stink bugs, acting as allomones to deter predators. scielo.br In other insects, similar compounds may serve as alarm pheromones, warning conspecifics of danger. plantprotection.pl The detection of these semiochemicals is crucial for insect survival, influencing behaviors such as foraging, mating, and oviposition. researchgate.net For example, herbivore-induced plant volatiles can attract natural enemies of the herbivore, a phenomenon that is exploited in pest management strategies. researchgate.net

Mechanisms of Chemosensory Reception in Non-Human Organisms

The ability of organisms to detect and respond to chemical cues like this compound is dependent on specialized chemosensory systems. researchgate.net In insects, the primary olfactory organs are the antennae, which are covered in sensory hairs called sensilla. epdf.pub These sensilla house olfactory receptor neurons (ORNs) that express specific receptor proteins. epdf.pub When a volatile molecule like this compound enters the sensillum, it binds to an odorant-binding protein (OBP), which transports it to the ORN. epdf.pub The binding of the odorant to a specific olfactory receptor on the neuron's membrane triggers a signal transduction cascade, resulting in an electrical signal that is sent to the insect's brain for processing. epdf.pub This intricate system allows insects to detect and differentiate between a vast array of chemical signals in their environment with high sensitivity and specificity. researchgate.netcuni.cz The evolution of these chemosensory receptors is closely linked to the ecological relevance of the detected compounds, enabling organisms to locate food, find mates, and avoid predators. researchgate.net

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating volatile compounds like 2-Methylhept-2-enal from complex mixtures prior to their detection. Gas chromatography (GC) is the most common technique due to the compound's volatility. sci-hub.se

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted method for the definitive identification and quantification of VOCs. mdpi.com In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. vscht.czaesacademy.org After separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for highly accurate identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) library. ijpsr.com

GC-MS has been successfully used to identify numerous aldehydes and other volatile compounds in complex samples such as food, beverages, and biological specimens. researchgate.netnih.gov For instance, studies on the volatile profiles of various food products have utilized GC-MS to separate and identify a wide range of compounds, including aldehydes structurally similar to this compound. scielo.br The selection of the GC column is crucial; non-polar columns are often used for initial separation based on volatility, while more polar columns can provide different selectivity. vscht.cz For quantification, a specific ion (or ions) characteristic of the target compound is monitored (Selected Ion Monitoring, SIM), which increases sensitivity and reduces matrix interference. researchgate.net

Table 1: Example GC-MS Parameters for Volatile Aldehyde Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | TR-WAX (30 m × 0.25 mm × 0.25 μm) or similar | scielo.br |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | scielo.br |

| Injection Mode | Splitless | scielo.br |

| Oven Temperature Program | Initial temp 40°C (hold 8 min), ramp to 250°C | scielo.br |

| Ionization Energy | 70 eV (Electron Impact) | aesacademy.org |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | vscht.cz |

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly popular technique that couples the separation power of GC with the high sensitivity and rapid analysis of IMS. warwick.ac.ukchromatographyonline.com After separation in the GC column, compounds are ionized and enter a drift tube. Here, they are separated a second time based on their size, shape, and charge as they travel through a drift gas under the influence of an electric field. chromatographyonline.com This results in a two-dimensional plot of GC retention time versus ion drift time, providing a unique fingerprint for each compound. chromatographyonline.comfrontiersin.org

GC-IMS is particularly advantageous for the rapid analysis of complex volatile profiles without extensive sample preparation. frontiersin.org It has been applied to differentiate food samples based on their VOCs, including various aldehydes. frontiersin.orgnih.gov For example, studies have identified compounds like (E)-hept-2-enal in walnuts and donkey meat, demonstrating the technique's ability to distinguish subtle differences in flavor profiles. frontiersin.orgnih.govsemanticscholar.org The high sensitivity of GC-IMS allows for detection at parts-per-billion (ppb) concentrations. warwick.ac.uk The resulting data can be visualized as a topographic plot, where the intensity and position of the peaks are characteristic of the sample's composition. mdpi.com

Table 2: Typical GC-IMS Operating Conditions for VOC Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | FS-SE-54-CB-0.5 (15 m × 0.53 mm) or similar | nih.gov |

| Carrier Gas | Nitrogen | nih.gov |

| Column Temperature | Isothermal (e.g., 40-60°C) | frontiersin.org |

| IMS Drift Tube Length | ~9.8 cm | frontiersin.org |

| IMS Drift Tube Temperature | 45-60°C | frontiersin.org |

| Ionization Source | Tritium (³H) or Corona Discharge | chromatographyonline.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of compounds. For this compound, Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide key structural information.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the functional groups present. As an α,β-unsaturated aldehyde, two key peaks would be prominent: a carbonyl (C=O) stretching vibration around 1690-1720 cm⁻¹ and a carbon-carbon double bond (C=C) stretching vibration around 1620-1650 cm⁻¹. vulcanchem.com The positions of these bands confirm the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum would provide detailed information about the hydrogen atoms in the molecule. The most distinctive signal would be the aldehyde proton (-CHO), which is highly deshielded and appears far downfield, typically in the range of δ 9.5–10.0 ppm. vulcanchem.com The vinylic proton on the double bond would appear in the δ 5.5–6.5 ppm region. The methyl group attached to the double bond would also have a characteristic chemical shift.

¹³C NMR : The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the aldehyde group would be highly deshielded, appearing around δ 190-195 ppm. The carbons of the C=C double bond would resonate in the δ 125-155 ppm region.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1720 cm⁻¹ | vulcanchem.com |

| IR Spectroscopy | Alkene (C=C) Stretch | ~1650 cm⁻¹ | vulcanchem.com |

| ¹H NMR Spectroscopy | Aldehyde Proton (-CHO) | δ 9.5 – 10.0 ppm | vulcanchem.com |

| ¹H NMR Spectroscopy | Olefinic Proton (=CH-) | δ 5.5 – 6.5 ppm | vulcanchem.com |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (-CHO) | δ ~193.0 ppm | rsc.org |

Sampling and Preconcentration Strategies for Environmental and Biological Matrices

Due to the typically low concentrations of VOCs in environmental (air, water) and biological (urine, breath) samples, a preconcentration step is often necessary to bring the analyte to a detectable level. mdpi.comresearchgate.net

Solid-Phase Microextraction (SPME) : SPME is a simple, solvent-free, and widely used technique for extracting and concentrating VOCs. sigmaaldrich.comnih.gov It utilizes a fused-silica fiber coated with a sorbent material. nih.gov The fiber is exposed to the headspace above a sample (Headspace SPME or HS-SPME) or directly immersed in a liquid sample. nih.gov Volatile analytes partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium time, the fiber is retracted and transferred to the GC injector, where the analytes are thermally desorbed for analysis. elementlabsolutions.com The choice of fiber coating is critical and depends on the polarity and molecular weight of the target analytes. For a broad range of volatiles like those found in honey or other complex mixtures, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective. vscht.cz

Purge-and-Trap (P&T) : This is a common method for extracting VOCs from water samples. sci-hub.se An inert gas is bubbled (purged) through the sample, stripping the volatile compounds, which are then carried to a sorbent trap. After purging is complete, the trap is heated, and the desorbed analytes are backflushed with GC carrier gas into the analytical column.

Sorbent Tubes : For air sampling, a known volume of air is drawn through a tube packed with one or more sorbent materials (e.g., Tenax TA, Carbopack). researchgate.netnih.gov The VOCs are adsorbed onto the material. The tube is then taken to the lab, where the analytes are thermally desorbed into a GC-MS system. nih.gov This method is effective for collecting integrated samples over a period of time.

Table 4: Comparison of Sampling and Preconcentration Techniques for VOCs

| Technique | Principle | Typical Matrix | Advantages | Reference |

|---|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Equilibrium partitioning onto a coated fiber | Liquid, Solid, Gas | Solvent-free, simple, automatable, combines sampling and injection | sigmaaldrich.comnih.gov |

| Purge-and-Trap (P&T) | Inert gas stripping of volatiles onto a sorbent trap | Water, Liquid | Excellent for aqueous samples, high recovery for very volatile compounds | sci-hub.se |

| Sorbent Tube Adsorption | Adsorption from a gas stream onto a packed bed | Air, Gas | Effective for air monitoring, allows for time-weighted average sampling | researchgate.netnih.gov |

Degradation Pathways, Transformation, and Environmental Fate

Atmospheric Oxidation Processes (e.g., Ozonolysis)

Once released into the atmosphere, 2-Methylhept-2-enal is subject to degradation by several oxidative species, principally ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). The presence of a carbon-carbon double bond and an aldehyde functional group makes it susceptible to these atmospheric oxidants.

The reaction with ozone, or ozonolysis, is a significant atmospheric loss process for unsaturated compounds. The ozone molecule adds across the C=C double bond, forming a primary ozonide which then rapidly decomposes into a carbonyl compound and a Criegee intermediate. rsc.orgnih.gov For α,β-unsaturated aldehydes, this reaction is generally less efficient than for structurally similar alkenes because the electron-withdrawing aldehyde group deactivates the double bond towards electrophilic attack by ozone. researchgate.net

The reaction with hydroxyl radicals (OH) is typically the dominant daytime degradation pathway for volatile organic compounds in the troposphere. copernicus.org OH radicals can either add to the C=C double bond or abstract a hydrogen atom from the alkyl chain or the aldehyde group. For α,β-unsaturated carbonyls, OH addition to the double bond is the major reaction channel. copernicus.org The resulting products can further react, contributing to the formation of secondary organic aerosols (SOA) and other atmospheric pollutants. nih.gov The atmospheric lifetime of this compound with respect to OH radicals is expected to be on the order of hours, indicating rapid removal near emission sources. mdpi.com

During the nighttime, in the absence of sunlight to drive OH radical formation, reactions with the nitrate radical (NO₃) can become a significant loss process for unsaturated organic compounds. mdpi.com

| Compound | Formula | Rate Constant (k_O₃) (cm³ molecule⁻¹ s⁻¹) | Reference |

| Crotonaldehyde (B89634) | C₄H₆O | (1.58 ± 0.23) x 10⁻¹⁸ | researchgate.net |

| 2-Methyl-2-pentenal (B83557) | C₆H₁₀O | (1.58 ± 0.20) x 10⁻¹⁸ | nih.gov |

| 3-Methyl-2-butenal | C₅H₈O | (1.82 ± 0.26) x 10⁻¹⁸ | researchgate.net |

| Methyl vinyl ketone | C₄H₆O | ~17% of daytime loss | rsc.org |

| 4-Methyl-3-penten-2-one | C₆H₁₀O | (8.4 ± 0.8) x 10⁻¹⁸ | rsc.org |

This table presents data for compounds structurally related to this compound to illustrate typical reactivity towards ozone. The rate constants show that increased substitution on the double bond can influence reactivity.

Biotic Degradation and Microbial Metabolism

Biotic processes, particularly microbial metabolism, play a crucial role in the degradation of organic compounds in soil and aquatic environments. nih.govresearchgate.net While specific studies on the microbial degradation of this compound are limited, the metabolic pathways for similar aliphatic aldehydes are well-documented. researchgate.net

Generally, microorganisms degrade aldehydes through oxidation. frontiersin.org The initial step involves the oxidation of the aldehyde group to a carboxylic acid, yielding 2-methylhept-2-enoic acid in this case. This reaction is typically catalyzed by aldehyde dehydrogenases. researchgate.net The resulting unsaturated carboxylic acid can then be further metabolized. A common pathway is the β-oxidation spiral, where the fatty acid chain is sequentially shortened by two carbon units, producing acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production and cell biosynthesis. frontiersin.orgmdpi.com

Some bacterial species, such as Pseudomonas, Comamonas, and Burkholderia, are known for their ability to metabolize a wide range of organic pollutants, including hydrocarbons and their oxygenated derivatives. nih.govresearchgate.net It is plausible that such bacteria, possessing the necessary oxidative enzymes, can utilize this compound as a carbon and energy source. researchgate.net

This compound and its shorter-chain analogue, (E)-2-heptenal, are also known to be naturally produced by various organisms. They are recognized as "green leaf volatiles" released by plants upon wounding or stress and are by-products of the oxidative degradation of fatty acids like linoleic acid. mdpi.comppjonline.org For example, the microalga Lobosphaera incisa has been shown to produce (E)-2-heptenal. frontiersin.org This natural occurrence suggests that metabolic pathways for its degradation are likely present in the environment.

Photochemical and Hydrolytic Transformation Mechanisms

In addition to atmospheric oxidation, this compound can undergo transformation through photochemical and hydrolytic processes.

Photochemical Transformation: Direct photolysis can be a relevant environmental fate process for compounds that absorb light in the solar spectrum (λ > 290 nm). α,β-Unsaturated aldehydes possess a chromophore (the C=C-C=O system) that absorbs UV radiation. Studies on simpler α,β-unsaturated aldehydes like acrolein and crotonaldehyde have shown that UV photolysis leads to several transformation pathways. rsc.orgrsc.org A major pathway is conformational isomerization from the more stable s-trans form to the s-cis form. rsc.orgrsc.org Further isomerization can occur, leading to the formation of ketene (B1206846) derivatives. rsc.org For example, photolysis of crotonaldehyde can yield ethylketene. rsc.org These photochemical reactions represent a potential abiotic degradation pathway for this compound in sunlit surface waters or on surfaces.

Hydrolytic Transformation: Hydrolysis is the reaction with water, which can lead to the cleavage of chemical bonds. While aldehydes themselves are not typically susceptible to direct hydrolysis, the presence of the α,β-unsaturation can influence reactivity. The hydrolysis of α,β-unsaturated aldehydes can be facilitated under acidic or basic conditions, although this process is generally slow for simple aldehydes under typical environmental pH conditions. nih.govnih.gov The reaction would involve the addition of water across the double bond or reaction at the carbonyl group. However, compared to atmospheric oxidation and biotic degradation, hydrolysis is generally considered a minor environmental fate pathway for compounds like this compound unless specific catalytic conditions are present. figshare.com

Table 2: Summary of Degradation and Transformation Pathways for this compound

| Pathway | Environment | Key Reactants/Conditions | Primary Transformation/Products | Significance |

| Atmospheric Oxidation | Troposphere | O₃, OH radicals, NO₃ radicals | Carbonyls, Criegee intermediates, Carboxylic acids, SOA | Major and rapid degradation pathway |

| Biotic Degradation | Soil, Water | Microorganisms (e.g., bacteria) | 2-Methylhept-2-enoic acid, Acetyl-CoA (via β-oxidation) | Significant pathway in soil and aquatic systems |

| Photochemical Transformation | Surface Waters, Surfaces | UV radiation (sunlight) | Conformational isomers, Ketenes | Potentially significant under direct sunlight |

| Hydrolytic Transformation | Water | H₂O (potentially acid/base catalyzed) | Alcohols, Diols | Generally considered a minor pathway |

Chemical Derivatives, Analogues, and Structure Activity Relationships

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of 2-Methylhept-2-enal, which are other 2-alkyl-2-enals, is commonly achieved through aldol (B89426) condensation. sigmaaldrich.com This reaction involves the self-condensation of an aldehyde in the presence of a base or acid catalyst to form a β-hydroxy aldehyde, which then undergoes dehydration to yield the α,β-unsaturated aldehyde. sigmaaldrich.com For instance, the synthesis of various 2-alkylalk-2-enals can be accomplished by the aldol condensation of the corresponding n-alkanals. imreblank.chnih.gov

The characterization of these synthesized analogues relies on standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is instrumental in determining the molecular weight and fragmentation patterns of these compounds. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the molecular structure, such as the chemical environment of protons and carbon atoms, and the stereochemistry of the double bond. imreblank.chmdpi.com Infrared (IR) spectroscopy is also used to identify the characteristic functional groups, particularly the conjugated carbonyl group. nih.gov

Below is a table summarizing the synthesis and characterization of some representative structural analogues of this compound.

| Compound Name | Starting Aldehyde | Synthetic Method | Characterization Techniques | Reference |

| (E)-2-Methyl-2-pentenal | Propanal | Aldol Condensation | GC-MS, NMR | imreblank.ch |

| (Z)-2-Propyl-2-heptenal | Pentanal | Aldol Condensation | GC-MS, NMR | imreblank.ch |

| (Z)-2-Butyl-2-octenal | Hexanal (B45976) | Aldol Condensation | GC-MS, NMR | imreblank.ch |

| (Z)-2-Pentyl-2-nonenal | Heptanal | Aldol Condensation | GC-MS, NMR | imreblank.ch |

Naturally Occurring Metabolites and Derived Compounds

The resulting glutathione (B108866) conjugate can be further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues, followed by acetylation of the remaining cysteine conjugate to form a mercapturic acid derivative, which is then excreted in the urine. nih.gov Therefore, it is plausible that this compound would undergo a similar metabolic pathway in biological systems.

Based on the metabolism of other α,β-unsaturated aldehydes, potential metabolites of this compound are listed in the table below.

| Potential Metabolite | Metabolic Pathway | Biological Matrix |

| S-(1-Formyl-2-methylheptyl)glutathione | Glutathione Conjugation | Liver, Cytosol |

| S-(1-Formyl-2-methylheptyl)cysteine | Mercapturic Acid Pathway | Kidney, Urine |

| N-Acetyl-S-(1-formyl-2-methylheptyl)cysteine | Mercapturic Acid Pathway | Urine |

Exploration of Structure-Function Relationships in Biological Systems

The biological activity of aliphatic aldehydes is closely linked to their chemical structure. nih.govnih.gov For α,β-unsaturated aldehydes like this compound, the presence of the conjugated system (C=C-C=O) is a key determinant of their reactivity and biological effects. This functional group can react with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. nih.gov

Structure-activity relationship (SAR) studies on various aliphatic aldehydes have revealed several general trends:

Chain Length: The length of the alkyl chain can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with biological targets. For some biological activities, an optimal chain length exists.

Degree of Unsaturation: The presence and position of double bonds significantly impact the reactivity. α,β-unsaturation, as seen in this compound, confers electrophilic properties to the β-carbon, making it susceptible to nucleophilic attack.

Branching: The presence of alkyl branches, such as the methyl group at the C2 position in this compound, can modulate the reactivity and steric interactions with biological receptors or enzymes.

The following table illustrates some structure-activity relationships observed for aliphatic aldehydes in various biological contexts.

| Compound Class | Structural Feature | Biological Activity | Reference |

| Aliphatic Aldehydes | Chain length (C6-C11) | Nematicidal activity | acs.org |

| α,β-Unsaturated Aldehydes | Electrophilic carbon | Skin sensitization | nih.gov |

| Aliphatic Ketones | Carbonyl group position | Olfactory detection in mice | oup.com |

While direct studies on this compound are lacking, these general principles suggest that its biological activity is likely governed by the interplay of its alkyl chain length, the reactive α,β-unsaturated aldehyde moiety, and the steric influence of the C2-methyl group.

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 2-Methylhept-2-enal, these models are crucial for understanding its three-dimensional structure, conformational flexibility, and interactions with its environment.

Molecular dynamics (MD) simulations, a key component of molecular modeling, are used to study the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic nature of this compound, providing insights into its conformational landscape and how it behaves in different phases, such as in a liquid state or at an air-water interface. arxiv.orgrsc.org For instance, simulations on simple aliphatic aldehydes have been used to understand the structure of these liquids. arxiv.org First-principles molecular dynamics simulations have even shown that under high pressure, aldehydes like acetaldehyde (B116499) can polymerize to form polyethers. aip.org

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles are broadly applicable. Such simulations would begin with a force field, a set of parameters that defines the potential energy of the system, to calculate the forces between atoms and predict their subsequent motion. This approach allows for the examination of properties like diffusion, viscosity, and the molecule's interaction with solvents or biological macromolecules.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H14O | LOTUS |

| Molecular Weight | 126.19 g/mol | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 9 | LOTUS |

| Complexity | 118 | PubChem |

| NP-likeness score | 1 | LOTUS |

This table presents computationally derived properties that are foundational for molecular modeling and simulation studies.

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions at the electronic level. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers that govern reaction rates.

For α,β-unsaturated aldehydes like this compound, computational methods can be applied to understand their synthesis and subsequent reactions. For example, the formation of this compound via an aldol (B89426) condensation reaction can be modeled to understand the stereoselectivity and efficiency of the process.

A significant area of research for α,β-unsaturated aldehydes is their use as precursors in catalysis. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalytically generate chiral ester enolate equivalents from α,β-unsaturated aldehydes. pnas.org Computational studies in this area have been used to investigate the structure of the resulting enolate intermediates, revealing their preferred conformations. pnas.org These insights are critical for designing catalysts that can achieve high enantioselectivity in reactions like the hetero-Diels–Alder reaction. pnas.org Similarly, the reactivity of related α,β-unsaturated thioaldehydes in Diels-Alder reactions has been explained using molecular orbital calculations at the Density Functional Theory (DFT) level. researchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemistry focuses on the application of quantum mechanics to understand the electronic structure and properties of molecules. wikipedia.org These calculations provide a fundamental understanding of bonding, molecular orbitals, and the distribution of electron density within a molecule like this compound. The first step in this process is often solving the Schrödinger equation for the molecule, typically using the Born-Oppenheimer approximation to separate nuclear and electronic motions. wikipedia.org

Methods such as Hartree-Fock (HF), post-Hartree-Fock methods, and Density Functional Theory (DFT) are employed to determine the electronic energy and wavefunctions of the molecule. From these calculations, a variety of electronic properties can be derived. For this compound, this includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting its reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.

Quantum chemical calculations can also predict spectroscopic properties, which can then be compared with experimental data for validation. wikipedia.org Furthermore, these methods are instrumental in calculating properties that are difficult or impossible to measure experimentally, such as atomic charges and dipole moments, providing a detailed picture of the molecule's electronic landscape. researchgate.netrsc.org

Table 2: Calculated Electronic Properties of this compound

| Descriptor | Value | Source |

|---|---|---|

| Alogp | 2.73 | LOTUS |

| TopoPSA | 17.07 | LOTUS |

| Fsp3 | 0.625 | LOTUS |

| ZagrebIndex | 32 | LOTUS |

This table showcases a selection of computed electronic and topological descriptors that provide insight into the molecule's polarity, size, and shape from an electronic perspective.

Bioinformatics and Chemoinformatics Applications

Bioinformatics and chemoinformatics are interdisciplinary fields that use computational techniques to analyze biological and chemical data, respectively.

Chemoinformatics plays a significant role in the study of flavor compounds like this compound. u-strasbg.frlongdom.org Large chemical databases (e.g., PubChem, LOTUS, COCONUT) store information on millions of compounds, including their structures, properties, and biological activities. naturalproducts.netnaturalproducts.net Chemoinformatic tools allow for the systematic analysis and comparison of these vast datasets. plos.org For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the sensory properties or potential toxicity of flavor molecules based on their chemical structure. longdom.orgrsc.org This is particularly relevant for compounds "Generally Recognized As Safe" (GRAS), where chemoinformatic analyses help in assessing their biological profiles. u-strasbg.frplos.org

Bioinformatics applications for this compound often involve studying its interactions with biological macromolecules, such as proteins. Aldehydes are known to be reactive and can form adducts with proteins, potentially altering their function. mdpi.com The reactivity of α,β-unsaturated aldehydes, in particular, makes them prone to react with nucleophilic residues on proteins, a process that can be investigated using computational methods. nih.gov For instance, molecular docking, a key bioinformatics technique, can predict how this compound might bind to the active site of an enzyme, such as aldehyde dehydrogenase (ALDH), which is involved in its metabolism. mdpi.comfrontiersin.org Such studies can elucidate the molecular basis for the substrate specificity of ALDH isozymes. frontiersin.org Furthermore, bioinformatics pipelines can be used to analyze the effect of mutations on protein-ligand interactions, as demonstrated in studies of ALDH2. nih.gov The interaction of aldehydes with DNA is another area of bioinformatics research, where computational methods can help understand the formation and repair of DNA-protein crosslinks. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.